N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride
Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride is a benzothiazole-derived small molecule characterized by a bromine substituent at the 6-position of the benzothiazole ring, a diethylaminoethyl side chain, and a furan-2-carboxamide moiety. The bromine atom enhances lipophilicity and may influence electronic interactions with biological targets, while the diethylamino group contributes to solubility via protonation under physiological conditions.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2S.ClH/c1-3-21(4-2)9-10-22(17(23)15-6-5-11-24-15)18-20-14-8-7-13(19)12-16(14)25-18;/h5-8,11-12H,3-4,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHXUJPPAFEOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights (MW), and molecular formulas of the target compound and its analogs:
Key Observations:
- Halogen Effects : Bromine (Br) in the target compound increases molecular weight and lipophilicity compared to fluoro (F) or chloro (Cl) analogs. This may enhance membrane permeability but reduce aqueous solubility .
- Aminoalkyl Side Chains: The diethylaminoethyl group in the target compound offers moderate basicity (pKa ~8–9), balancing solubility and cell penetration. Dimethylamino (lower basicity) and morpholino (non-basic) groups alter pharmacokinetic profiles .
- Acyl Moieties : The furan-2-carboxamide in the target compound provides a planar, electron-rich system for target binding, contrasting with the bulkier phenylacetamide or flexible dioxoisoindolinyl groups .
Preparation Methods
Direct Bromination of Benzo[d]thiazol-2-Amine
Bromination at the 6-position of benzo[d]thiazol-2-amine can be achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. In a protocol adapted from patent CN102408394A, bromination proceeds in halogenated solvents (e.g., dichloromethane) at reflux temperatures (40–60°C) for 5–10 hours. A molar ratio of 1.2–1.8:1 (NBS:amine) ensures complete conversion, yielding 6-bromobenzo[d]thiazol-2-amine with >75% purity.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 60°C |
| Reaction Time | 8 hours |
| NBS:Amine Ratio | 1.5:1 |
Cyclization of 2-Amino-5-bromobenzenethiol
Alternatively, cyclization of 2-amino-5-bromobenzenethiol with cyanogen bromide (BrCN) in ethanol at 80°C generates the benzo[d]thiazole ring. This method avoids regioselectivity challenges but requires stringent control over stoichiometry to prevent over-bromination.
Amide Coupling: Furan-2-Carboxylic Acid Activation
The furan-2-carboxamide group is introduced via carbodiimide-mediated coupling, as demonstrated in furan-carboxamide syntheses. Here, furan-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Reaction Mechanism
- Activation : EDCI converts the carboxylic acid to an O-acylisourea intermediate.
- Coupling : The intermediate reacts with 6-bromobenzo[d]thiazol-2-amine, forming the amide bond.
- Workup : Ethyl acetate extraction and silica gel chromatography yield N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide.
Optimized Conditions
| Parameter | Value |
|---|---|
| Activator | EDCI/HOBt (1.2 equiv each) |
| Solvent | DMF |
| Temperature | Room temperature |
| Reaction Time | 12 hours |
Introduction of the N-(2-(Diethylamino)ethyl) Side Chain
The tertiary amine side chain is incorporated via alkylation of the secondary amine in N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide.
Alkylation with 2-Chloro-N,N-diethylethan-1-amine
Using a modified procedure from pyrazole carboxamide syntheses, the alkylation proceeds in ethanol under reflux with potassium carbonate as a base. A 1.5:1 molar ratio of alkylating agent to amide ensures mono-alkylation, avoiding quaternary ammonium salt formation.
Reaction Profile
| Parameter | Value |
|---|---|
| Alkylating Agent | 2-Chloro-N,N-diethylethan-1-amine |
| Base | K2CO3 (2.0 equiv) |
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 6 hours |
Hydrochloride Salt Formation
The final step involves protonation of the tertiary amine with hydrochloric acid (HCl) in anhydrous ether, precipitating the hydrochloride salt. Crystallization from methanol/ether mixtures enhances purity (>98% by HPLC).
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 6.8 minutes, indicating high purity.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Regioselectivity in Bromination : Use of NBS with radical initiators (e.g., AIBN) improves 6-position specificity.
- Amide Bond Hydrolysis : Anhydrous DMF and low temperatures (<30°C) prevent decomposition during coupling.
- Salt Hygroscopicity : Storage under nitrogen in desiccators maintains stability.
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